

An In-depth Technical Guide to the Synthesis and Characterization of Piperazine Phosphate

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Compound of Interest

Compound Name: Piperazine phosphate

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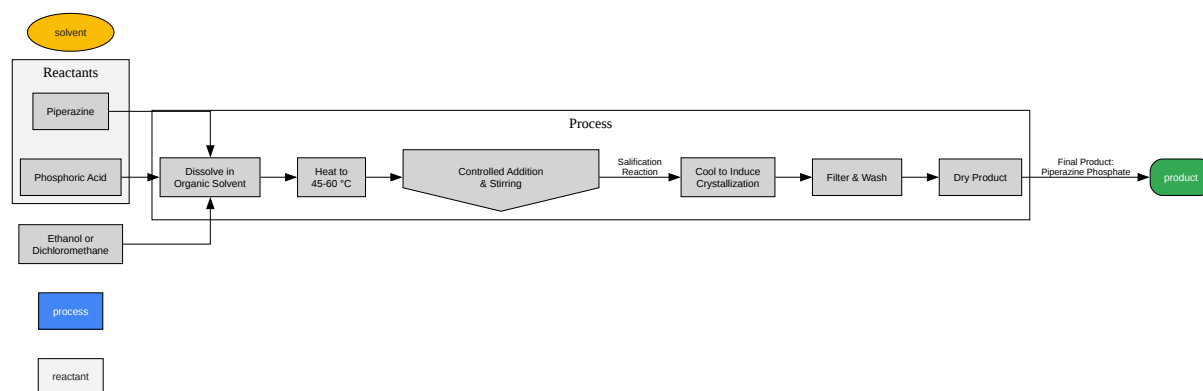
This technical guide provides a comprehensive overview of the synthesis and characterization of **piperazine phosphate** ($C_4H_{10}N_2 \cdot H_3PO_4$), a compound utilized as an anthelmintic agent.^[1]^[2] The document details established synthesis protocols, outlines a suite of analytical techniques for characterization, presents quantitative data in structured tables, and visualizes key workflows for clarity.

Synthesis of Piperazine Phosphate

The primary method for producing **piperazine phosphate** is a direct acid-base salt formation reaction between piperazine and phosphoric acid.^[2] This straightforward process is valued for its efficiency and control, yielding a crystalline product upon cooling.

Synthesis Workflow

The general workflow for the synthesis of **piperazine phosphate** involves the controlled reaction of piperazine with phosphoric acid, followed by crystallization, filtration, and drying to isolate the final product.



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Caption: General workflow for the synthesis of **piperazine phosphate**.

Experimental Protocol: Salt Formation

This protocol is based on a common method for the synthesis of **piperazine phosphate**.^[2]

- **Dissolution**: Dissolve anhydrous piperazine in a suitable organic solvent, such as ethanol or dichloromethane, in a reaction vessel. In a separate vessel, dissolve an equimolar amount of phosphoric acid in the same solvent.
- **Heating**: Gently heat the phosphoric acid solution to a temperature between 45–60 °C.^[2]

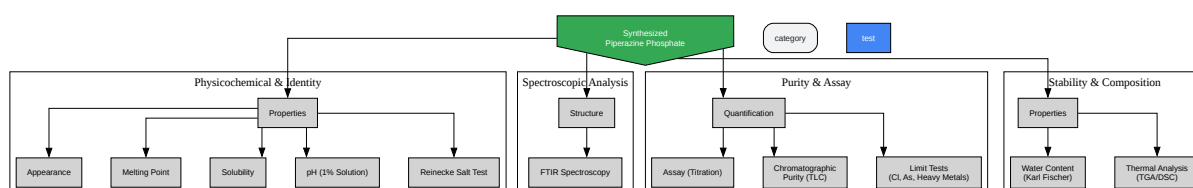
- **Reaction:** Under continuous stirring, add the piperazine solution dropwise to the heated phosphoric acid solution. The controlled addition ensures a uniform reaction.
- **Crystallization:** Once the addition is complete, allow the mixture to cool slowly to room temperature to promote the crystallization of **piperazine phosphate**. Further cooling in an ice bath can be used to maximize the yield.
- **Isolation:** Collect the resulting white crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.
- **Drying:** Dry the purified **piperazine phosphate** crystals. A common method is drying in an oven at 105 °C for 3 hours.^[3]

Characterization of Piperazine Phosphate

A thorough characterization is essential to confirm the identity, purity, and stability of the synthesized **piperazine phosphate**. This involves a combination of physicochemical tests, spectroscopic analysis, and chromatographic methods.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of **piperazine phosphate**.



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Caption: A comprehensive workflow for the characterization of **piperazine phosphate**.

Physicochemical Properties

The fundamental physical and chemical properties of **piperazine phosphate** are summarized below.

Property	Value	References
Molecular Formula	$C_4H_{10}N_2 \cdot H_3PO_4$	[4]
Molecular Weight	184.13 g/mol (anhydrous)	[1][4]
Appearance	White crystals or crystalline powder	[4]
Taste & Odor	Slightly acid taste, odorless	[4]
Melting Point	~222-226 °C (with decomposition)	[1][4]
pH (1g in 100 mL H ₂ O)	6.0 – 6.5	[3][4]
pKa	pKa1: 5.35 - 5.68; pKa2: 9.73 - 9.82	[5][6][7]
Water Content	8.0% – 9.5% (for monohydrate)	[3][4]
Solubility	Sparingly soluble in water; practically insoluble in methanol, ethanol, and diethyl ether; soluble in formic acid and dilute HCl.[4]	

Purity and Assay

Pharmacopoeial standards dictate specific limits for impurities and the overall content of the active substance.

Parameter	Specification	References
Assay	$\geq 98.5\%$ (calculated on the anhydrous basis)	[3][4]
Chloride	$\leq 0.018\%$	[4]
Heavy Metals	≤ 10 ppm	[4]
Arsenic	≤ 1 ppm	[4]
Chromatographic Purity	Any secondary spot is not more intense than the principal spot from a 0.25% standard solution of ethylenediamine or triethylenediamine.	[3]

Spectroscopic and Thermal Analysis

Spectroscopic and thermal methods are crucial for confirming the molecular structure and assessing the thermal stability of **piperazine phosphate**.

Analysis Technique	Observed Characteristics	References
FTIR Spectroscopy	The infrared absorption spectrum, obtained using the potassium bromide disk method, should exhibit similar intensities of absorption at the same wave numbers as the Reference Spectrum.[4] Characteristic peaks include C-N stretching ($1049\text{-}1186\text{ cm}^{-1}$) and CNH deformation vibrations ($1475\text{-}1556\text{ cm}^{-1}$). [8]	
Thermal Analysis (TGA/DSC)	TGA can be used to determine the water content and decomposition profile.[9][10] For piperazine derivatives, DSC typically shows a sharp endothermic peak corresponding to the crystalline melt, followed by decomposition at higher temperatures.[11]	

Detailed Experimental Protocols for Characterization

The following sections provide detailed methodologies for key analytical tests.

Identification Tests

- Reinecke Salt Test: To 3 mL of a 1-in-100 solution of **piperazine phosphate**, add 3 drops of Reinecke salt TS. The formation of a light red precipitate confirms the presence of piperazine.[4]

- Phosphate Test: A 1-in-100 solution of **piperazine phosphate** should respond positively to standard qualitative tests for phosphate ions.[4]
- Infrared Spectrophotometry: Prepare a potassium bromide disk containing the sample. Record the infrared spectrum and compare it with the reference spectrum of **piperazine phosphate**. Both spectra should exhibit similar absorption patterns.[4]

pH Determination

- Accurately weigh 1.0 g of **piperazine phosphate**.
- Dissolve the sample in 100 mL of purified water.
- Measure the pH of the resulting solution using a calibrated pH meter. The pH should be between 6.0 and 6.5.[3][4]

Assay (Potentiometric Titration)

- Accurately weigh about 0.15 g of **piperazine phosphate**.
- Dissolve the sample in 10 mL of formic acid.
- Add 60 mL of acetic acid (100).
- Titrate the solution with 0.1 mol/L perchloric acid VS, determining the endpoint potentiometrically.
- Perform a blank determination and make any necessary corrections.[4]

Water Content (Karl Fischer Method)

The water content is determined using the direct titration method as specified in pharmacopoeial procedures (e.g., Water, Method I <921>).[3] A sample of approximately 0.3 g is typically used.[4] The water content should be between 8.0% and 9.5% for the monohydrate form.[3][4]

Chromatographic Purity (TLC)

- Solvent System: Prepare a fresh mixture of acetone and 13.5 N ammonium hydroxide (80:20).[\[3\]](#)
- Plate: Use a thin-layer chromatographic plate coated with a 0.25-mm layer of chromatographic silica gel.
- Solutions:
 - Test Solution 1: Prepare a 100 mg/mL solution of **piperazine phosphate** in a solvent of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2).
 - Test Solution 2: Dilute 1 mL of Test Solution 1 with 9 mL of the same solvent.
 - Standard Solutions: Prepare standard solutions of USP **Piperazine Phosphate** RS (10 mg/mL), ethylenediamine (0.25 mg/mL), and triethylenediamine (0.25 mg/mL) in the same solvent.[\[3\]](#)
- Procedure:
 - Apply 5-μL portions of each solution to the plate.
 - Develop the chromatogram in the solvent system until the solvent front has moved about three-fourths of the length of the plate.
 - Dry the plate at 105 °C.
 - Spray the plate with a 0.3% solution of ninhydrin in a mixture of butyl alcohol and glacial acetic acid (100:3), followed by a 0.15% solution of ninhydrin in dehydrated alcohol.
 - Dry the plate at 105 °C for 10 minutes and examine.
 - Spray with 0.1 N iodine TS and examine again after 10 minutes.[\[3\]](#)
- Interpretation: Compare the intensity of any secondary spots in the chromatogram of Test Solution 1 with the principal spots in the standard solution chromatograms to ensure they do not exceed the specified limits (0.25%).[\[3\]](#)

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